Home > Products > Screening Compounds P18668 > 2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole;hydrobromide
2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole;hydrobromide -

2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole;hydrobromide

Catalog Number: EVT-5364314
CAS Number:
Molecular Formula: C28H27BrN4O2S2
Molecular Weight: 595.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole []

Compound Description: This compound is a complex molecule featuring a 1,3-thiazole ring linked to a dihydropyrazole ring. The dihydropyrazole is further substituted with various aromatic and heterocyclic rings, including a pyrazole ring connected to a triazole ring. []

Relevance: The related compound shares the core structure of a 1,3-thiazole ring attached to a dihydropyrazole ring with the target compound, 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide. This structural motif highlights a common building block for potential biological activity and signifies the significance of these ring systems in medicinal chemistry. []

2. 2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole []

Compound Description: This molecule features a 1,3-thiazole ring linked to a dihydropyrazole. The dihydropyrazole is substituted with a 4-bromophenyl and a 4-fluorophenyl group. []

Relevance: This compound exhibits a strong structural similarity to 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide. Both compounds possess a central 1,3-thiazole ring connected to a dihydropyrazole ring at the 2-position. Furthermore, they share substitutions on the dihydropyrazole ring, with the related compound having a 4-bromophenyl and a 4-fluorophenyl group, while the target compound has two phenyl groups. These structural parallels suggest that both compounds might exhibit similar biological activities or act on the same biological targets. []

3. 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H pyrozol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole (CPDFT) []

Compound Description: This compound, referred to as CPDFT in the study, is a derivative of 1,3-thiazole with a dihydropyrazole ring attached to it. It includes substituents like chlorophenyl, isopropylphenyl, and fluorophenyl groups. []

Relevance: CPDFT exhibits a very similar core structure to 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide, with both compounds possessing a central 1,3-thiazole ring linked to a dihydropyrazole ring at the 2-position. The presence of halogenated aryl substituents (chlorophenyl and fluorophenyl in CPDFT) in both compounds further underscores their structural resemblance. This suggests potential similarities in their chemical properties and biological activities. []

4. 5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl) phenyl-4,5-dihydro-\n1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one []

Compound Description: This molecule consists of a thiazole ring substituted with a propoxybenzylidene group and a dihydropyrazole ring. The dihydropyrazole ring is further substituted with a chlorophenyl and an isopropylphenyl group. []

Relevance: While sharing the common motif of a thiazole ring linked to a dihydropyrazole with the target compound, 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide, this compound differentiates itself with a propoxybenzylidene substituent on the thiazole ring and a chlorophenyl group on the dihydropyrazole. These structural variations could lead to different pharmacological profiles and highlight the versatility of this chemical scaffold for drug development. []

5. 2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole []

Compound Description: This molecule is built around a 1,3-thiazole ring linked to a dihydropyrazole. Substituents include a 4-chlorophenyl, a 4-fluorophenyl, and a phenyl group. []

Relevance: This compound shares a remarkable structural similarity with 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide, as both compounds contain a central 1,3-thiazole ring directly linked to a dihydropyrazole ring at the 2-position. The presence of a phenyl ring at the 4-position of the thiazole ring in both compounds further strengthens their structural similarity. These shared features suggest they might belong to the same chemical series or possess related biological activities. []

6. 2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole []

Compound Description: This molecule is characterized by a 1,3-thiazole ring connected to a dihydropyrazole. The dihydropyrazole is substituted with a 4-fluorophenyl and a 4-methylphenyl group. []

Relevance: This compound exhibits strong structural similarity to 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide. Both compounds are built upon a central 1,3-thiazole ring linked to a dihydropyrazole ring at the 2-position. They further share a phenyl group at the 4-position of the thiazole ring. The presence of halogenated and methylated phenyl substituents on the dihydropyrazole in both compounds emphasizes their structural relationship and suggests possible similarities in their biological profiles. []

7. 2-[5-(1,3-Benzodioxol-5-yl)-3-ferrocenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole []

Compound Description: This compound features a 1,3-thiazole ring linked to a dihydropyrazole. Notably, it contains a ferrocene group attached to the dihydropyrazole, alongside a benzodioxole substituent. []

Relevance: This compound, while sharing the core structure of a 1,3-thiazole ring connected to a dihydropyrazole with 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide, stands out due to the incorporation of a ferrocene moiety. This unique structural element introduces organometallic properties, potentially leading to distinct modes of action and therapeutic applications compared to the target compound. []

8. 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole []

Compound Description: This molecule features a benzothiazole ring system connected to a dihydropyrazole. Substituents include a 4-methoxyphenyl and a phenyl group on the dihydropyrazole, along with a methyl group on the benzothiazole. []

Relevance: This compound exhibits a similar structure to 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide as both contain a central thiazole ring linked to a dihydropyrazole. The related compound differs by having a benzothiazole ring instead of a simple thiazole and a methoxyphenyl group instead of a phenylsulfonylpyrrolidine on the 4-position of the thiazole ring. These structural nuances highlight the diversity within this class of compounds and may lead to distinct pharmacological properties. []

9. 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one []

Compound Description: This compound features a pyrazolone ring system linked to a hydrazine moiety. The hydrazine is further linked to a 1,3-thiazole ring substituted with a phenyl group. []

Relevance: This compound, while containing a pyrazole ring and a 1,3-thiazole ring, differs significantly in its core structure from 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide. The related compound lacks the direct connection between the thiazole and dihydropyrazole rings, instead incorporating a hydrazine linker and a pyrazolone ring. This structural divergence suggests a distinct chemical class and potential differences in their biological activities. []

10. (3aR,4S,7R,7aS)-2-(4-{1-[4-(4-bromophenyl)thiazol-2-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione []

Compound Description: This complex molecule features a methanoisoindoledione moiety connected to a dihydropyrazole ring. The dihydropyrazole is further substituted with a phenyl ring and a thiazole ring, which in turn is substituted with a 4-bromophenyl group. []

Relevance: This compound shares a structural resemblance with 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide, as both compounds possess a dihydropyrazole ring connected to a thiazole ring substituted with a halogenated phenyl group (bromophenyl in the related compound). This shared motif suggests they might target similar biological pathways or exhibit comparable pharmacological activities. []

11. 1-((3-(3-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-methyl-1H-1,2,4-triazol-1-yl)-1-phenyl-1H-pyrazol-4-yl)methyl)-4-phenyl-1H-1,2,3-triazole [4ph-TAzole] []

Compound Description: This molecule, designated as [4ph-TAzole], is a complex heterocyclic system featuring two triazole rings linked by a methylene bridge. One of the triazoles is connected to a pyrazole ring, which is further linked to a dihydropyrazole ring with two phenyl substituents. []

Relevance: The related compound, [4ph-TAzole], and the target compound, 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide, both share the 3,5-diphenyl-4,5-dihydro-1H-pyrazole moiety. This structural similarity suggests that both compounds could potentially interact with similar biological targets or exhibit comparable pharmacological profiles. []

12. 2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-substituted phenyl)thiazole []

Compound Description: This compound features a thiazole ring substituted with a substituted phenyl ring and a dihydropyrazole ring. The dihydropyrazole ring is further substituted with a benzodioxole group and a naphthyl group. []

Relevance: This compound exhibits a strong structural similarity to 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide, with both sharing the core structure of a thiazole ring directly linked to a dihydropyrazole ring at the 2-position. Additionally, both compounds feature aromatic substituents on the thiazole ring (substituted phenyl in the related compound, substituted phenyl in the target compound) and the dihydropyrazole ring. This structural resemblance suggests they might belong to the same chemical series and possibly exhibit related biological activities. []

13. 8-(5-aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl)-octanoic acid ethyl esters []

Compound Description: This compound consists of a pyrazoline ring substituted with an aryl group, an octyl group, and a phenyl group. It also includes an octanoic acid ethyl ester side chain. []

Relevance: Both this compound and 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide belong to the pyrazoline class of compounds. This shared chemical class suggests that these compounds might exhibit overlapping pharmacological activities or target similar biological pathways, despite the differences in their specific substituents and overall structures. []

14. 5-[(3,5-dimethyl-1H-pyraz 1-yl)methyl]-N-ethoxyphthalimido-1,3,4-thiadiazol-2-amine []

Compound Description: This compound features a thiadiazole ring linked to an ethoxyphthalimido group and a pyrazole ring. The pyrazole ring is further substituted with a methyl group. []

Relevance: This compound, while containing a pyrazole ring, diverges significantly in structure from 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide. Instead of a dihydropyrazole directly connected to a thiazole ring, it features a thiadiazole ring linked to a pyrazole ring via a methylene bridge. This distinct arrangement suggests a different chemical class with potentially different biological activities. []

15. 3-(4-substituted phenyl)-6-N-ethoxyphthalimido-3,3a-dihydro[1,3]thiazolo[4,5-c]isoxazol-5(6H)-ylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide []

Compound Description: This compound is a complex molecule containing a thiazoloisoxazole ring system linked to an ethoxyphthalimido group. It also includes a pyrazole ring attached to an acetohydrazide moiety. []

Relevance: Although both this compound and 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide include a pyrazole ring and a thiazole ring in their structure, their core structures differ significantly. The related compound features a fused thiazoloisoxazole system and lacks the dihydropyrazole ring directly linked to the thiazole, suggesting a different chemical class with potentially distinct biological profiles. []

Properties

Product Name

2-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole;hydrobromide

IUPAC Name

2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole;hydrobromide

Molecular Formula

C28H27BrN4O2S2

Molecular Weight

595.6 g/mol

InChI

InChI=1S/C28H26N4O2S2.BrH/c33-36(34,31-17-7-8-18-31)24-15-13-22(14-16-24)26-20-35-28(29-26)32-27(23-11-5-2-6-12-23)19-25(30-32)21-9-3-1-4-10-21;/h1-6,9-16,20,27H,7-8,17-19H2;1H

InChI Key

IWEMZTUARTUEJM-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6.Br

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.